molecular formula C16H18N2O3S B6369171 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% CAS No. 1261910-61-5

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%

Cat. No. B6369171
CAS RN: 1261910-61-5
M. Wt: 318.4 g/mol
InChI Key: SFZKTXGCHLJZHT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% (2H5PPSP) is a synthetic pyridine derivative that has recently gained popularity in the scientific community due to its wide range of applications. This compound has been used in a variety of research fields, including pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a precursor in the synthesis of pharmaceuticals. In addition, it has been used to study the structure and function of proteins, to study the role of enzymes in metabolic pathways, and to study the structure and function of nucleic acids.

Mechanism of Action

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs, including some antidepressants and antipsychotics.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve glucose tolerance, and reduce cholesterol levels. In addition, it has been shown to reduce the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has low toxicity and is relatively non-toxic to humans. However, it can be difficult to separate from its isomer, 2H5PPOP, and it can be difficult to obtain in high purity.

Future Directions

There are several potential future directions for research involving 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%. One potential area of research is the development of new synthesis methods for 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% and its isomer. In addition, further research could be conducted to better understand its mechanism of action and to further explore its biochemical and physiological effects. Additionally, there is potential for further research into the development of new pharmaceuticals based on 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%. Finally, further research could be conducted to explore the potential applications of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% in materials science and other fields.

Synthesis Methods

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% can be synthesized by a reaction between piperidin-1-ylsulfonyl chloride and 2-hydroxy-5-phenylpyridine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% and its isomer, 2-hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenoxy]pyridine (2H5PPOP). The two compounds can be separated by column chromatography.

properties

IUPAC Name

5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16-9-6-14(12-17-16)13-4-7-15(8-5-13)22(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKTXGCHLJZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683260
Record name 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-61-5
Record name 2(1H)-Pyridinone, 5-[4-(1-piperidinylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261910-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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